9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
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Overview
Description
The compound 9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a nucleoside analog, which is structurally related to naturally occurring nucleosides. It is known for its significant role in various biochemical and pharmacological processes. This compound is often studied for its potential therapeutic applications, particularly in antiviral and anticancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the condensation of a purine base with a sugar moiety. One common method is the glycosylation of a purine derivative with a protected sugar, followed by deprotection steps to yield the final compound. The reaction conditions often include the use of Lewis acids or bases as catalysts, and the reactions are carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale glycosylation reactions using automated synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization, chromatography, and recrystallization.
Chemical Reactions Analysis
Types of Reactions
9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and properties.
Scientific Research Applications
9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one: has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral properties, particularly against HIV and hepatitis viruses. It is also explored for its potential anticancer effects.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its incorporation into nucleic acids, where it can inhibit the activity of enzymes such as reverse transcriptase and DNA polymerase. This inhibition prevents the elongation of DNA or RNA chains, thereby blocking viral replication or cancer cell proliferation. The compound targets specific molecular pathways involved in nucleic acid synthesis and repair.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-6-methoxy-1H-purin-6-one
- N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-6-oxo-1H-purin-2-yl]acetamide
Uniqueness
9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one: is unique due to its specific stereochemistry and the presence of both hydroxyl and hydroxymethyl groups, which contribute to its distinct biological activity. Its ability to inhibit key enzymes involved in nucleic acid synthesis makes it a valuable compound in antiviral and anticancer research.
Properties
Molecular Formula |
C10H12N4O4 |
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Molecular Weight |
252.23 g/mol |
IUPAC Name |
9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O4/c15-2-5-1-6(16)10(18-5)14-4-13-7-8(14)11-3-12-9(7)17/h3-6,10,15-16H,1-2H2,(H,11,12,17)/t5-,6?,10+/m0/s1 |
InChI Key |
RPZDLTVHZJHPAW-GZRQHRFASA-N |
Isomeric SMILES |
C1[C@H](O[C@H](C1O)N2C=NC3=C2N=CNC3=O)CO |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C2N=CNC3=O)CO |
Origin of Product |
United States |
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